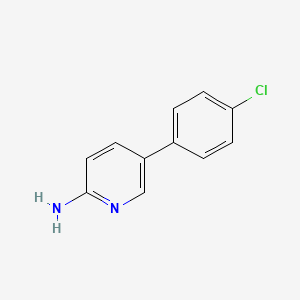

5-(4-Chlorophenyl)pyridin-2-amine

Description

5-(4-Chlorophenyl)pyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with an amine group at position 2 and a 4-chlorophenyl moiety at position 4. Its molecular formula is C₁₁H₈ClN₂, with a molecular weight of 203.65 g/mol (CAS: 84596-08-7) . This compound serves as a critical intermediate in medicinal chemistry for synthesizing derivatives with diverse biological activities, including anticancer, antifungal, and enzyme inhibitory properties . Its structural simplicity allows for versatile modifications, making it a scaffold of interest in drug discovery.

Propriétés

IUPAC Name |

5-(4-chlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVARCJGOURVXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531399 | |

| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84596-08-7 | |

| Record name | 5-(4-Chlorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84596-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the 4-chlorophenyl group. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of recyclable catalysts and green chemistry principles is also considered to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Chlorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Primary or secondary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Protein Kinase Inhibition

One of the most promising applications of 5-(4-Chlorophenyl)pyridin-2-amine is its role as a protein kinase inhibitor . Protein kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. Preliminary studies indicate that this compound can inhibit specific protein kinases, which may lead to potential therapeutic strategies in oncology.

Antimicrobial Activity

Research has suggested that this compound may exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents positions it as a candidate for further exploration in treating bacterial infections. The compound's ability to interfere with bacterial growth and biofilm formation has been highlighted in case studies, showcasing its potential utility in combating resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound, revealing that treatment led to apoptosis in cancer cells. This effect was linked to the activation of specific apoptotic pathways, evidenced by increased levels of caspase activity in treated cells compared to controls. The findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .

Case Study 2: Antibacterial Efficacy

In another investigation focused on its antibacterial properties, researchers tested this compound against various bacterial strains. The results indicated not only inhibition of bacterial growth but also a significant reduction in biofilm formation, which is crucial for persistent infections. This study underscores the compound's potential application in treating chronic bacterial infections .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 5-(4-Chlorophenyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine

- Structure : Differs by the addition of a trifluoromethyl (-CF₃) group at position 3.

- Molecular Formula : C₁₂H₈ClF₃N₂ (MW: 272.66 g/mol) .

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

- Structure : Incorporates a 1,3,4-oxadiazole ring linked to the pyridine core via a methylene bridge.

- Biological Activity: Exhibits selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM .

5-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

- Structure : Features an imidazo[1,2-a]pyridine fused ring system.

- Synthesis : Prepared via Suzuki coupling, demonstrating utility in constructing complex heterocycles .

- Application : Acts as a human constitutive androstane receptor (CAR) agonist, relevant in metabolic disease therapy .

2-[5-(4-Chlorophenyl)-1H-tetrazol-1-yl]acetohydrazide Derivatives

Physicochemical Properties

*logP values estimated via computational tools.

Activité Biologique

5-(4-Chlorophenyl)pyridin-2-amine is an aromatic amine compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound consists of a pyridine ring substituted with an amino group at the 2-position and a 4-chlorophenyl group at the 5-position. The presence of the chlorine atom enhances its biological activity by increasing lipophilicity and influencing receptor interactions.

Target Receptors : The compound is hypothesized to interact with various biological targets, including histamine H1 receptors, similar to other compounds such as chloropyramine, which acts as a competitive antagonist.

Biochemical Pathways : It has been shown to modulate signaling pathways related to inflammation and allergic responses. Specifically, it may inhibit certain kinases involved in cellular signaling, thereby affecting gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Lines Tested : It has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound was found to induce cell cycle arrest in these cells, leading to increased apoptosis as evidenced by elevated levels of pro-apoptotic proteins like Bax and caspase 9 .

- IC50 Values : In comparative studies, derivatives of this compound have shown varying degrees of potency. For instance, certain modifications resulted in compounds with IC50 values as low as 2.32 µg/mL against HepG2 cells, indicating strong anticancer activity .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study evaluating new derivatives based on this scaffold revealed that modifications could enhance cytotoxicity significantly. Compounds derived from this compound exhibited selective toxicity towards cancer cells while sparing normal cells, thus underscoring its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties demonstrated that this compound effectively inhibited clinical isolates of bacteria, suggesting its utility in treating infections caused by resistant strains.

Research Findings Summary

| Activity Type | Target Cell Line/Organism | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 6.51 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| Anticancer | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |

| Antimicrobial | Various Bacterial Strains | Varies | Disruption of cell membrane integrity |

Q & A

Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Nucleophilic substitution is a common approach for synthesizing pyridin-2-amine derivatives. For example, nitro intermediates (e.g., 6-nitro-3-pyridyl derivatives) can be reduced catalytically (e.g., H₂/Pd-C) to yield the amine group. Optimize reaction temperature (typically 50–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like over-reduction .

- Catalyst selection : Use palladium-based catalysts for hydrogenation steps to improve yield (reported up to 85% for analogous compounds). Monitor reaction progress via TLC or LCMS to terminate reactions at optimal conversion .

Example Synthesis Protocol :

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Nitro reduction | H₂ (1 atm), Pd/C, EtOH, 60°C | LCMS (ESI): m/z 234 [M+H]⁺; reaction time: 6–8 hrs |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | Purity >95% by ¹H NMR |

Q. Which analytical techniques are most reliable for characterizing this compound, and what are the critical spectral markers?

Methodological Answer:

- ¹H NMR (600 MHz, DMSO-d₆) : Key signals include:

- Aromatic protons: δ 7.2–8.1 ppm (multiplet, integrating for 4H from chlorophenyl and 2H from pyridine).

- NH₂ group: δ 5.8–6.2 ppm (broad singlet, exchangeable with D₂O) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- GHS Compliance : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification to avoid inhalation (potential H302: harmful if swallowed; H315: skin irritation) .

- Waste Management : Segregate organic waste containing chlorinated byproducts. Neutralize acidic/basic residues before disposal .

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound derivatives across different solvents?

Methodological Answer:

- Solvent Effects : DMSO-d₆ induces downfield shifts for NH₂ groups (δ 5.8–6.2 ppm) due to hydrogen bonding, while CDCl₃ may show upfield shifts (δ 5.2–5.6 ppm). Always report solvent and temperature .

- Internal Referencing : Use TMS (δ 0.0 ppm) or residual solvent peaks (e.g., DMSO-d₅: δ 2.50 ppm) for calibration. Compare data with computational predictions (DFT/B3LYP) to validate assignments .

Case Study :

| Solvent | NH₂ Shift (ppm) | Aromatic Shifts (ppm) |

|---|---|---|

| DMSO-d₆ | 5.8–6.2 | 7.2–8.1 |

| CDCl₃ | 5.2–5.6 | 7.0–7.9 |

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to kinase targets like TrkA?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Use TrkA crystal structure (PDB: 4AOJ). Parameterize the ligand with GAFF force field. Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding. Compare with experimental IC₅₀ values (e.g., KRC-108 analog: IC₅₀ = 12 nM for TrkA) .

Key Interactions :

Q. What strategies can mitigate competing side reactions during the catalytic hydrogenation of nitro intermediates in the synthesis of this compound?

Methodological Answer:

- Catalyst Poisoning : Pre-reduce Pd/C with H₂ in EtOH to activate surfaces. Avoid sulfur-containing reagents (e.g., thiomorpholine derivatives) that deactivate catalysts .

- Selective Hydrogenation : Use lower H₂ pressure (1 atm) and controlled pH (neutral to slightly acidic) to prevent over-reduction of the pyridine ring .

- Additives : Add 1% acetic acid to protonate amine intermediates, reducing unwanted cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.